Cas no 2306-22-1 (DL-Citramalic Acid)

DL-Citramalic Acid 化学的及び物理的性質
名前と識別子
-
- Potassium Citramalate
- ()-Potassium citramalate
- 2-hydroxy-2-methylbutanedioic acid
- Potassium citramalate;
- (b)-2-Methylmalate
- (R,S)-beta-Methylmalic acid
- 2-Deoxy-3-C-methyltetrarate
- CS-0231763
- Z1255442426
- 2-hydroxy-2-methyl-(b)-Butanedioic acid
- (+/-)-2-METHYLMALIC ACID
- AT23394
- NS00014571
- EINECS 209-901-5
- (R,S)-beta-Methylmalate
- 2-Deoxy-3-C-methyltetraric acid
- (RS)-citramalic acid
- 2-methyl-(b)-Malate
- 2-Hydroxy-2-methylbutane-1,4-dioic acid
- (R,S)-(b)-Citramalate
- Malic acid, 2-methyl-
- (+/-)-CITRAMALIC ACID
- Q27098121
- (b)-Citramalate
- NSC80648
- 2-Hydroxy-2-methylsuccinic acid
- (R,S)-(b)-Citramalic acid
- (+/-)-.ALPHA.-METHYLMALIC ACID
- 2-Methylmalic acid
- (+/-)-Citramalic acid sodium salt
- CITRAMALIC ACID [MI]
- Citramalic acid
- DL-Citramalate
- C00815
- 2-Hydroxy-2-methyl-butanedioate
- 2-methyl-(b)-Malic acid
- UNII-FGC721P65H
- AKOS024319127
- CHEBI:15584
- alpha-Hydroxypyrotartaric acid
- butanedioic acid, 2-hydroxy-2-methyl-
- NSC-80648
- EN300-109891
- 597-44-4
- (+/-)-Citramalic acid dipotassium salt
- (b)-Citramalic acid
- (r,s)-b-methylmalic acid
- citramalate
- (1)-2-Hydroxy-2-methylsuccinic acid
- 2-Hydroxy-2-methyl-butanedioic acid
- 2-Hydroxy-2-methylsuccinicacid
- DTXSID40862265
- CITRAMALIC ACID, (+/-)-
- 2306-22-1
- DS-013391
- (+-)-2-hydroxy-2-methylsuccinic acid
- 20C88B9D-45B9-4A5D-B2F1-B824903784F3
- 2-hydroxy-2-methyl-(b)-Butanedioate
- DL-Citramalic acid
- 102601-31-0
- SCHEMBL61203
- (R,S)-b-Methylmalate
- (b)-2-Methylmalic acid
- DB-057850
- NSC 80648
- FGC721P65H
- DL-Citramalic Acid
-
- インチ: InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
- InChIKey: XFTRTWQBIOMVPK-UHFFFAOYSA-N
- ほほえんだ: CC(O)(CC(O)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 223.94900
- どういたいしつりょう: 146.02152329g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- PSA: 100.49000
- LogP: -3.37270
- マーカー: 13,2347
DL-Citramalic Acid セキュリティ情報
DL-Citramalic Acid 税関データ
- 税関コード:2918199090
- 税関データ:
中国税関コード:
2918199090概要:
HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
DL-Citramalic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A240088-10mg |
DL-Citramalic Acid |
2306-22-1 | 10mg |
$ 121.00 | 2023-09-09 | ||
TRC | A240088-100mg |
DL-Citramalic Acid |
2306-22-1 | 100mg |
$ 564.00 | 2023-09-09 | ||
TRC | A240088-50mg |
DL-Citramalic Acid |
2306-22-1 | 50mg |
$ 339.00 | 2023-09-09 |
DL-Citramalic Acid 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
DL-Citramalic Acidに関する追加情報
DL-Citramalic Acid (CAS No. 2306-22-1): A Comprehensive Overview
DL-Citramalic Acid, a compound with the chemical formula C₆H₁₀O₅, is a significant intermediate in the field of organic synthesis and pharmaceutical applications. Its CAS number, 2306-22-1, uniquely identifies it in the scientific community. This compound is widely recognized for its role in the synthesis of various pharmaceuticals and its potential applications in biochemical research. The versatility of DL-Citramalic Acid makes it a subject of extensive study and interest among researchers.
The structure of DL-Citramalic Acid consists of a malonic acid moiety with an additional hydroxyl group on one of its carbon atoms. This structural feature contributes to its reactivity and makes it a valuable building block in organic synthesis. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (DL-form), which can influence its pharmacological properties and applications.
In recent years, DL-Citramalic Acid has garnered attention for its potential in the development of novel therapeutic agents. Researchers have been exploring its role in synthesizing compounds that exhibit anti-inflammatory, antioxidant, and antimicrobial properties. For instance, studies have shown that derivatives of DL-Citramalic Acid can inhibit the activity of certain enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases.
One of the most intriguing aspects of DL-Citramalic Acid is its application in metabolic research. The compound has been found to influence key metabolic pathways, particularly those involved in energy metabolism and gluconeogenesis. Recent studies have demonstrated that DL-Citramalic Acid can modulate the activity of mitochondrial enzymes, potentially leading to new strategies for managing metabolic disorders such as diabetes and obesity.
The pharmaceutical industry has also been keen on exploring the therapeutic potential of DL-Citramalic Acid. Its ability to act as a precursor for more complex molecules has made it valuable in drug discovery programs. Researchers are investigating its role in synthesizing compounds that target specific biological pathways, with the aim of developing treatments for neurological disorders, cardiovascular diseases, and cancer.
The synthesis of DL-Citramalic Acid is another area where advancements have been made. Modern synthetic methods have improved the efficiency and yield of producing this compound, making it more accessible for research and industrial applications. These methods often involve catalytic processes that minimize byproduct formation, ensuring a higher purity of the final product.
In conclusion, DL-Citramalic Acid (CAS No. 2306-22-1) is a multifaceted compound with significant implications in pharmaceuticals and biochemical research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential therapeutic applications continue to be explored by researchers worldwide. As our understanding of its properties and mechanisms improves, we can expect to see even more innovative uses emerge from this versatile compound.
2306-22-1 (DL-Citramalic Acid) 関連製品
- 6100-05-6(Potassium citrate monohydrate)
- 10402-15-0(Copper Citrate)
- 5949-29-1(Citric acid monohydrate)
- 77-92-9(Citric acid)
- 3012-65-5(Diammonium hydrogen citrate)
- 866-83-1(Potassium Citrate Monobasic)
- 866-84-2(tripotassium citrate)
- 7778-49-6(Potassium citrate)
- 144-23-0(magnesium hydrogencitrate)
- 6205-14-7(Hydroxycitric Acid (Technical Grade))



